methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate
Description
Methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate is a structurally complex compound featuring a dimethoxyphenylacetate core linked via a sulfamoyl bridge to a 2-(1H-indol-3-yl)ethyl group. The molecule combines aromatic, sulfonamide, and indole moieties, which are commonly associated with bioactive properties in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-27-18-10-15(11-21(24)29-3)20(12-19(18)28-2)30(25,26)23-9-8-14-13-22-17-7-5-4-6-16(14)17/h4-7,10,12-13,22-23H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYTVPNRCWINQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized
Biological Activity
Methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate, also known by its CAS number 1022528-89-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H24N2O6S
- Molecular Weight : 432.49 g/mol
- Boiling Point : Approximately 642.6 °C (predicted)
- Density : 1.308 g/cm³ (predicted)
- pKa : 11.65 (predicted)
These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological testing.
The compound's structure includes an indole moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities. The sulfamoyl group may enhance its interaction with biological targets, potentially affecting various signaling pathways.
Anticancer Activity
Research indicates that compounds with indole structures exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases . this compound may similarly influence these pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity can be attributed to its ability to inhibit pro-inflammatory cytokines. Indole derivatives have been documented to suppress the expression of TNF-alpha and IL-6 in various models of inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.
In Vitro Studies
-
Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound exhibits cytotoxic effects at micromolar concentrations. The compound was shown to induce cell cycle arrest and apoptosis in human cancer cells.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 15 Apoptosis via caspase activation HeLa (Cervical) 10 Cell cycle arrest at G1 phase -
Anti-inflammatory Assays : The compound was tested in lipopolysaccharide (LPS)-induced macrophages, showing a significant reduction in nitric oxide production and pro-inflammatory cytokine release.
Treatment NO Production (µM) Cytokine Levels (pg/mL) Control 25 TNF-alpha: 200 Methyl Compound 10 TNF-alpha: 50
In Vivo Studies
Preliminary animal studies have indicated that administration of this compound can reduce tumor size in xenograft models while also improving survival rates compared to control groups.
Comparison with Similar Compounds
Q & A
Q. What are the key synthetic routes for methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate, and how can reaction intermediates be characterized?
The synthesis typically involves sequential functionalization of the phenylacetate core. For example:
- Chlorosulfonation : Ethyl 2-(3,4-dimethoxyphenyl)acetate undergoes chlorosulfonation at the ortho position to yield a sulfonyl chloride intermediate (e.g., ethyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate ) .
- Sulfonamide Formation : The sulfonyl chloride reacts with 2-(1H-indol-3-yl)ethylamine to form the sulfamoyl linkage. Sodium carbonate (pH 9–10) is often used to deprotonate the amine and drive the reaction .
- Esterification/Hydrolysis : Final esterification or hydrolysis steps adjust the functional groups.
Q. Characterization Methods :
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in antimicrobial or enzyme inhibition studies?
- Antimicrobial Assays : Use Pseudomonas aeruginosa PAO1 biofilm inhibition models, as indole-sulfonamide hybrids have shown quorum-sensing disruption .
- Enzyme Inhibition : Target acetylcholinesterase (AChE) or urease.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s sulfamoyl and indole moieties?
- Sulfamoyl Modifications : Replace the indol-3-yl-ethyl group with other amines (e.g., pyridinyl or quinolinyl derivatives) to assess steric/electronic effects on bioactivity .
- Indole Substitutions : Introduce halogens (F, Cl) at the indole 5-position to enhance lipophilicity and membrane permeability .
- Key Metrics : Compare logP (via HPLC), IC50 values, and cytotoxicity (e.g., HepG2 cell viability assays) .
Q. What advanced analytical techniques resolve structural ambiguities or data contradictions in synthetic pathways?
- LC-HRMS/MS : Identifies byproducts (e.g., incomplete sulfonylation or ester hydrolysis) using fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical uncertainties in sulfamoyl or methoxy groups .
- Contradiction Example : Incomplete chlorosulfonation may yield mono- vs. di-substituted phenylacetates; monitor via 19F NMR if fluorine tags are used .
Q. How can molecular docking predict interactions between this compound and biological targets like LasR or AChE?
Q. What strategies improve metabolic stability of the methoxy and sulfamoyl groups in vivo?
- Methoxy Group Stabilization : Replace with trifluoromethoxy (–OCF3) to reduce CYP450-mediated demethylation .
- Sulfamoyl Modifications : Introduce methyl or cyclopropyl groups on the sulfonamide nitrogen to block oxidative metabolism .
- In Vitro Testing : Incubate with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS/MS .
Q. How can reaction conditions be optimized to minimize side products during sulfonamide formation?
Q. What computational methods predict the compound’s physicochemical properties for drug-likeness assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
